molecular formula C10H13NO2S B1419848 Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate CAS No. 1080026-94-3

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

Cat. No. B1419848
M. Wt: 211.28 g/mol
InChI Key: HLYOOHYZCZJODO-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a chemical compound used as an intermediate in the synthesis of anti-thrombotic drugs .


Molecular Structure Analysis

The molecular structure of Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is characterized by a tetrahydrothieno[3,2-c]pyridine core with an ethyl carboxylate group attached . The InChI code is 1S/C10H13NO2S/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h5,11H,2-4,6H2,1H3 .

Scientific Research Applications

  • Scientific Field : Chemistry
    • Application : These compounds are often used in chemical research and development .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the research. They are typically used as reagents in chemical reactions .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, these compounds can contribute to the synthesis of a wide variety of chemical structures .
    • Application : These compounds are used in the synthesis of drugs like Clopidogrel and Prasugrel .
    • Methods of Application : The compounds are used as intermediates in the synthesis of these drugs .
    • Results or Outcomes : The resulting drugs, Clopidogrel and Prasugrel, are used as antiplatelet agents for the prevention of heart attacks .
    • Application : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is used as a reagent in organic synthesis .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the research .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, these compounds can contribute to the synthesis of a wide variety of chemical structures .
    • Application : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is used in the synthesis of various pharmaceutical compounds .
    • Methods of Application : This compound is used as a reagent in organic synthesis .
    • Results or Outcomes : The outcomes depend on the specific research context. In general, this compound can contribute to the synthesis of a wide variety of pharmaceutical structures .
    • Application : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is used as a building block in organic synthesis .
    • Methods of Application : The specific methods of application can vary greatly depending on the context of the research .
    • Results or Outcomes : The outcomes also depend on the specific research context. In general, these compounds can contribute to the synthesis of a wide variety of chemical structures .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h5,11H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYOOHYZCZJODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670408
Record name Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

CAS RN

1080026-94-3
Record name Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask charged with 5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (1 g, 3.21 mmol; prepared as described in J. Med. Chem. 2006, 49(15):4623-4637) and DCM (16 mL) was slowly added trifluoroacetic acid (1.48 mL, 19.3 mmol) at 0° C. The solution was then stirred at room temperature for 60 min. To the reaction mixture was then added saturated aqueous NaHCO3 solution (10 mL) and DCM (10 mL). Upon separation of the layers, the aqueous solution was further extracted with DCM (20 mL) twice. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated to give ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (0.547 g, 81%) as an oil. LCMS: (FA) ES+ 212.
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

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